Cas no 1878879-95-8 (2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]-)

5-Amino-6-methyl-1-[(phenylmethoxy)methyl]-2(1H)-pyridinone is a specialized heterocyclic compound featuring a pyridinone core substituted with an amino group at the 5-position and a methyl group at the 6-position. The 1-position is functionalized with a (phenylmethoxy)methyl moiety, enhancing its utility in organic synthesis and pharmaceutical applications. This compound is valued for its potential as a building block in medicinal chemistry, particularly in the development of bioactive molecules. Its structural features, including the amino and benzyl-protected hydroxymethyl groups, offer versatility for further derivatization. The compound is typically handled under controlled conditions due to its reactivity and sensitivity. Suitable for research applications, it requires proper storage and handling to maintain stability.
2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]- structure
1878879-95-8 structure
商品名:2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]-
CAS番号:1878879-95-8
MF:C14H16N2O2
メガワット:244.289043426514
CID:5295669

2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]- 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]-
    • インチ: 1S/C14H16N2O2/c1-11-13(15)7-8-14(17)16(11)10-18-9-12-5-3-2-4-6-12/h2-8H,9-10,15H2,1H3
    • InChIKey: HATOXIPMSFLQRE-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(COCC2=CC=CC=C2)C(C)=C(N)C=C1

2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-783259-0.25g
5-amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
1878879-95-8 95.0%
0.25g
$642.0 2025-02-22
Enamine
EN300-783259-2.5g
5-amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
1878879-95-8 95.0%
2.5g
$1370.0 2025-02-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01078340-1g
5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
1878879-95-8 95%
1g
¥4494.0 2023-03-19
Enamine
EN300-783259-0.05g
5-amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
1878879-95-8 95.0%
0.05g
$587.0 2025-02-22
Enamine
EN300-783259-10.0g
5-amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
1878879-95-8 95.0%
10.0g
$3007.0 2025-02-22
Enamine
EN300-783259-0.5g
5-amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
1878879-95-8 95.0%
0.5g
$671.0 2025-02-22
Enamine
EN300-783259-0.1g
5-amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
1878879-95-8 95.0%
0.1g
$615.0 2025-02-22
Enamine
EN300-783259-5.0g
5-amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
1878879-95-8 95.0%
5.0g
$2028.0 2025-02-22
Enamine
EN300-783259-1.0g
5-amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one
1878879-95-8 95.0%
1.0g
$699.0 2025-02-22

2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]- 関連文献

2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]-に関する追加情報

Professional Introduction to Compound with CAS No. 1878879-95-8 and Product Name: 2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]-

The compound identified by the CAS number 1878879-95-8 and the product name 2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]- represents a significant molecule in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyridinone class, characterized by a nitrogen-containing six-membered ring system with functional groups that contribute to its unique chemical and biological properties. The presence of an amino group at the 5-position, a methyl group at the 6-position, and a phenylmethoxy methyl group at the 1-position imparts distinct reactivity and potential biological activity, making it a subject of considerable interest in medicinal chemistry research.

In recent years, there has been growing attention on pyridinone derivatives due to their diverse pharmacological profiles. The structural features of this compound, particularly the combination of the 5-amino and 6-methyl substituents, suggest potential interactions with biological targets such as enzymes and receptors. Such interactions are crucial for drug design, as they can modulate the activity of therapeutic agents. The phenylmethoxy methyl group further enhances the molecular complexity, potentially influencing both solubility and metabolic stability, which are critical factors in drug development.

Current research in pharmaceutical chemistry increasingly focuses on identifying novel scaffolds that can serve as leads for drug discovery. The compound in question has been studied for its potential applications in treating various diseases, including neurological disorders and inflammatory conditions. The amino group at position 5 is particularly noteworthy, as it can participate in hydrogen bonding interactions, a key feature in binding to biological targets. Additionally, the methyl group at position 6 may influence electronic properties, affecting the compound's reactivity and binding affinity.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules like this one with greater accuracy. Molecular modeling studies have suggested that 2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]- may interact with proteins involved in disease pathways. For instance, its structure resembles known bioactive compounds that have demonstrated efficacy in preclinical studies. These findings underscore the importance of this compound as a potential candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic strategies include nucleophilic substitution reactions to introduce the 5-amino and 6-methyl groups, followed by functionalization at the 1-position with the phenylmethoxy methyl moiety. Recent improvements in synthetic methodologies have allowed for more efficient production processes, reducing costs and improving scalability.

In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique structural motifs present in its molecule make it a candidate for developing novel materials with specific properties. For example, its ability to form hydrogen bonds could be exploited in designing polymers or coatings with enhanced adhesion and stability.

The chemical properties of 2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]-, such as solubility and stability under various conditions, are critical factors that determine its suitability for different applications. Experimental data indicate that this compound exhibits moderate solubility in polar organic solvents but poor solubility in water. This profile suggests potential challenges in formulation development but also opens opportunities for designing prodrugs or using alternative delivery systems.

Ongoing studies are exploring synthetic routes to derivatives of this compound that may exhibit enhanced biological activity or improved pharmacokinetic properties. By modifying substituents or altering the core structure, researchers aim to develop more effective therapeutic agents. The versatility of pyridinone derivatives makes them valuable tools for drug discovery efforts across multiple therapeutic areas.

The role of computational tools in drug design cannot be overstated. Software packages capable of predicting molecular interactions have become indispensable in modern pharmaceutical research. These tools allow scientists to screen large libraries of compounds rapidly and identify promising candidates for further investigation. In the case of 2(1H)-Pyridinone, 5-amino-6-methyl-1-[(phenylmethoxy)methyl]-, computational studies have provided valuable insights into its potential biological targets and mechanisms of action.

Ethical considerations are also paramount in pharmaceutical research involving compounds like this one. Ensuring that synthetic processes are environmentally sustainable and that experimental procedures prioritize safety are essential aspects of responsible chemical research. Recent advancements in green chemistry have led to more eco-friendly synthetic methods, reducing waste generation and minimizing hazardous exposures.

The future direction of research on this compound will likely involve interdisciplinary approaches combining organic chemistry, medicinal chemistry, and computational biology. By leveraging these diverse fields, scientists can gain a comprehensive understanding of its properties and potential applications. Collaborative efforts between academic institutions and industry partners will be crucial in translating laboratory findings into tangible benefits for society.

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